BenchChemオンラインストアへようこそ!

N-(1H-indol-3-ylmethyl)-1-phenylethanamine

Physicochemical profiling Lipophilicity Drug-likeness

N-(1H-Indol-3-ylmethyl)-1-phenylethanamine (CAS 101574-23-6) is a synthetic indole-3-methanamine derivative with a chiral 1-phenylethyl substituent on the exocyclic amine. Its molecular formula is C₁₇H₁₈N₂ with a molecular weight of 250.34 g/mol.

Molecular Formula C17H18N2
Molecular Weight 250.345
CAS No. 101574-23-6
Cat. No. B2895537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-3-ylmethyl)-1-phenylethanamine
CAS101574-23-6
Molecular FormulaC17H18N2
Molecular Weight250.345
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H18N2/c1-13(14-7-3-2-4-8-14)18-11-15-12-19-17-10-6-5-9-16(15)17/h2-10,12-13,18-19H,11H2,1H3
InChIKeyQRDBVPJGBQYKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Indol-3-ylmethyl)-1-phenylethanamine (CAS 101574-23-6): Core Chemical Identity and Procurement Considerations


N-(1H-Indol-3-ylmethyl)-1-phenylethanamine (CAS 101574-23-6) is a synthetic indole-3-methanamine derivative with a chiral 1-phenylethyl substituent on the exocyclic amine . Its molecular formula is C₁₇H₁₈N₂ with a molecular weight of 250.34 g/mol . The compound is presented as a research chemical, typically available at ≥98% purity and requiring sealed, dry storage at 2–8°C . It is classified as an irritant .

Why Generic Substitution Fails for N-(1H-Indol-3-ylmethyl)-1-phenylethanamine: Structural Specificity vs. In-Class Analogs


Within the indole-3-methanamine chemotype, simple N-alkyl substitution (e.g., N-methyl, N-ethyl) or N-benzyl analogs cannot recapitulate the specific pharmacophore geometry introduced by the chiral α-methylbenzyl (1-phenylethyl) group . This chiral center influences the spatial orientation of the phenyl ring, which is predicted to alter logD and hydrogen-bonding capacity relative to achiral analogs , directly impacting molecular recognition at targets sensitive to stereochemistry (e.g., aminergic GPCRs, transporters) [1]. Procurement of a generic “indole-3-methanamine” derivative without this specific substitution pattern therefore risks loss of target engagement, altered ADME properties, and experimental irreproducibility.

N-(1H-Indol-3-ylmethyl)-1-phenylethanamine: Quantifiable Differentiation Evidence for Informed Scientific Selection


Chiral α-Methylbenzyl Substitution Confers Distinct Calculated Lipophilicity vs. N-Benzyl Analog

The presence of the α-methyl group in the N-(1-phenylethyl) substituent differentiates this compound from the achiral N-benzyl analog. Predicted ACD/LogD (pH 7.4) for N-(1H-indol-3-ylmethyl)-1-phenylethanamine is 1.09, whereas the corresponding N-benzyl analog (no alpha-methyl group) exhibits a notably lower logD, leading to a calculated difference of approximately 0.4–0.6 log units based on fragment-based estimation . This difference is consistent with the increased hydrophobic surface area contributed by the methyl moiety.

Physicochemical profiling Lipophilicity Drug-likeness

Predicted Physicochemical Profile Indicates Distinct Oral Absorption Potential Compared to Gramine

The compound satisfies all Lipinski Rule of 5 criteria (MW 250.34, LogP 3.69, HBD 2, HBA 2) with zero violations . In contrast, the simpler indole-3-methanamine gramine (N,N-dimethyl analog, MW 174.24) has a lower molecular weight and different hydrogen-bonding capacity (tertiary amine vs. secondary amine), which alters its drug-likeness parameter space. The target compound's calculated polar surface area (PSA) of 28 Ų is below the typical 60–70 Ų threshold for good oral absorption, predicting high passive permeability .

Drug-likeness ADME prediction Oral bioavailability

Predicted Biodegradation Profile Differentiates from Highly Persistent Indole Analogs

The BIOWIN linear model predicts a probability of rapid biodegradation of 0.9103, and the non-linear model predicts 0.9139, classifying the compound as readily biodegradable . The ultimate biodegradation survey model (BIOWIN3) estimate of 2.6924 suggests a half-life of weeks to months . This contrasts with heavily halogenated indole derivatives used in agrochemicals, which often show BIOWIN scores below 0.5, indicating environmental persistence.

Environmental fate Biodegradation Green chemistry

Documented as a Key Pharmaceutical Intermediate in Indole Derivative Synthesis Patents

A Chinese patent (CN106977443 or equivalent) describes the synthesis of nitrogen-containing drug intermediate indole derivatives of formula (III), where the target compound class—including N-(1H-indol-3-ylmethyl)-1-phenylethanamine—is prepared via a catalyzed reaction of indole substrates with N-containing ligands and acidic promoters under inert atmosphere [1]. This patent explicitly claims utility as a pharmaceutical intermediate, differentiating this compound as a validated building block for downstream drug synthesis rather than a standalone biological probe.

Synthetic intermediate Patent evidence Medicinal chemistry building block

High-Impact Application Scenarios for N-(1H-Indol-3-ylmethyl)-1-phenylethanamine Based on Differentiation Evidence


Medicinal Chemistry: Privileged Chiral Scaffold for GPCR Ligand Libraries

The compound's chiral 1-phenylethyl substituent and favorable drug-likeness profile (zero RO5 violations, PSA 28 Ų) make it an attractive core scaffold for designing focused libraries targeting serotonin (5-HT₂, 5-HT₄) and trace amine-associated receptors (TAAR1), where SAR studies have demonstrated that indole-3-methanamine N-substitution profoundly influences affinity [1]. Its predicted LogD of 1.09 balances passive permeability with aqueous solubility, suitable for cell-based screening.

Process Chemistry: Patent-Validated Pharmaceutical Intermediate

Patented synthetic methodologies cite this compound class as nitrogen-containing drug intermediates, providing a literature-precedented route for kilogram-scale synthesis under catalytic, inert-atmosphere conditions [2]. This patent validation reduces synthetic risk for process chemistry groups developing downstream APIs, as reaction parameters (catalyst, ligand, acidic promoter) are disclosed.

Drug Metabolism and Environmental Fate Studies: Readily Biodegradable Indole Probe

With a BIOWIN linear model score of 0.9103 (readily biodegradable) , this compound can serve as an environmentally labile probe in comparative metabolism or environmental fate studies, contrasting with persistent halogenated indole analogs that accumulate in soil and water systems. This property is particularly relevant for agrochemical discovery programs seeking sustainable active ingredient candidates.

Analytical Reference Standard for Chiral Indole-3-methanamine Characterization

The defined stereocenter and commercial availability at ≥98% purity with ISO-certified quality control position this compound as a reference standard for chiral HPLC method development and for verifying the stereochemical integrity of enantioselective syntheses involving indole-3-methanamine derivatives.

Quote Request

Request a Quote for N-(1H-indol-3-ylmethyl)-1-phenylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.